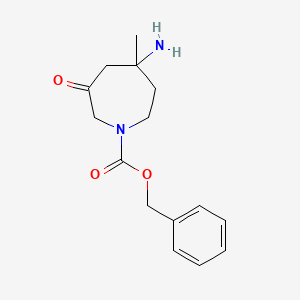
Benzyl 5-amino-5-methyl-3-oxoazepane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 5-amino-5-methyl-3-oxoazepane-1-carboxylate: is a synthetic organic compound with a complex structure It belongs to the class of azepane derivatives, which are seven-membered nitrogen-containing heterocycles
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 5-amino-5-methyl-3-oxoazepane-1-carboxylate typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a linear amine or an amino alcohol.
Introduction of Functional Groups:
Amination and Methylation: The amino group and the methyl group are introduced through amination and methylation reactions, respectively.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalysts: Use of suitable catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to maximize yield.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Benzyl 5-amino-5-methyl-3-oxoazepane-1-carboxylate can undergo oxidation reactions, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products:
Oxidation Products: Oxo derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted azepane derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.
Biological Probes: Used as a probe to study biological pathways.
Medicine:
Drug Development: Explored for its potential as a lead compound in drug discovery.
Therapeutic Agents: Potential use in the development of therapeutic agents for various diseases.
Industry:
Materials Science: Used in the synthesis of novel materials with unique properties.
Polymer Chemistry: Potential application in the development of new polymers.
Mecanismo De Acción
Molecular Targets and Pathways: The mechanism of action of Benzyl 5-amino-5-methyl-3-oxoazepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the associated biological pathway. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
- Benzyl 4-oxoazepane-1-carboxylate
- Benzyl 5-amino-3-oxoazepane-1-carboxylate
- Benzyl 5-methyl-3-oxoazepane-1-carboxylate
Uniqueness: Benzyl 5-amino-5-methyl-3-oxoazepane-1-carboxylate is unique due to the presence of both the amino and methyl groups on the azepane ring, which can significantly influence its chemical reactivity and biological activity. This compound’s specific combination of functional groups makes it a valuable intermediate in synthetic chemistry and a potential candidate for various applications in medicinal chemistry and materials science.
Propiedades
Fórmula molecular |
C15H20N2O3 |
|---|---|
Peso molecular |
276.33 g/mol |
Nombre IUPAC |
benzyl 5-amino-5-methyl-3-oxoazepane-1-carboxylate |
InChI |
InChI=1S/C15H20N2O3/c1-15(16)7-8-17(10-13(18)9-15)14(19)20-11-12-5-3-2-4-6-12/h2-6H,7-11,16H2,1H3 |
Clave InChI |
PDEINTDLMLCTMT-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCN(CC(=O)C1)C(=O)OCC2=CC=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Bromo-2-ethyl-9-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11842959.png)
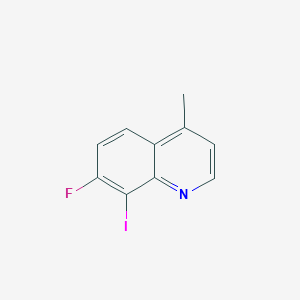

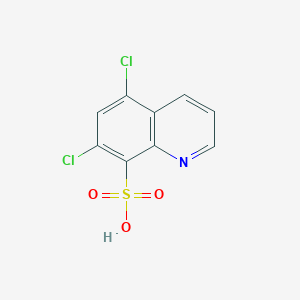
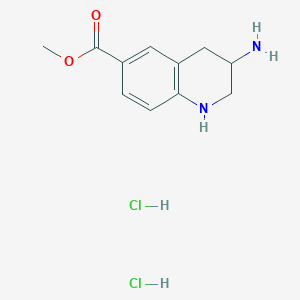
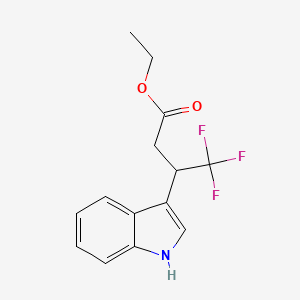

![5-(tert-Butoxycarbonyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B11843003.png)

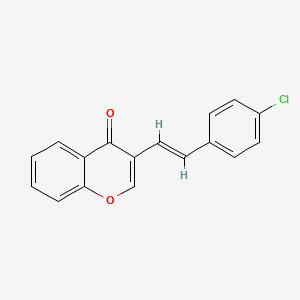
![7-Methoxy-4-((3-methylbut-2-en-1-yl)oxy)furo[2,3-b]quinoline](/img/structure/B11843019.png)
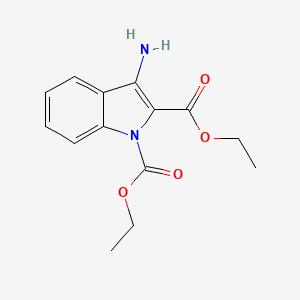
![2-Bromo-4,6-dichlorothieno[2,3-b]pyridine](/img/structure/B11843024.png)

